![molecular formula C16H11ClF3NO B5108353 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as Clomazone and is a herbicide that is commonly used to control weeds in crops such as soybeans, cotton, and rice. However, its potential uses go beyond herbicidal properties, as it has been found to have several other applications in scientific research.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase). This enzyme is involved in the biosynthesis of plastoquinone, which is essential for photosynthesis in plants. By inhibiting this enzyme, Clomazone disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that Clomazone can have several biochemical and physiological effects. Some of these include:
1. Increased oxidative stress: Clomazone has been found to increase oxidative stress in cells, leading to DNA damage and cell death.
2. Inhibition of HPPD enzyme: Clomazone inhibits the activity of the HPPD enzyme, leading to the disruption of the photosynthetic process in plants.
3. Neuroprotection: Clomazone has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
The use of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one in lab experiments has several advantages and limitations. Some of these include:
Advantages:
1. Clomazone is a potent inhibitor of the HPPD enzyme, making it a useful tool for studying the photosynthetic process in plants.
2. Clomazone has been found to have neuroprotective properties, making it a useful tool for studying neurodegenerative diseases.
3. Clomazone is widely available and relatively inexpensive, making it accessible to researchers.
Limitations:
1. Clomazone is a herbicide and can be toxic to plants and animals at high concentrations, making it difficult to use in certain experiments.
2. Clomazone can increase oxidative stress in cells, leading to DNA damage and cell death, which can affect the results of some experiments.
3. Clomazone has not been extensively studied in humans, making it difficult to extrapolate its effects to human physiology.
将来の方向性
There are several future directions that research on 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one could take. Some of these include:
1. Further studies on the anti-cancer properties of Clomazone and its potential use in cancer therapy.
2. Studies on the neuroprotective properties of Clomazone and its potential use in the treatment of neurodegenerative diseases.
3. Studies on the effects of Clomazone on the microbiome and its potential use as a prebiotic.
4. Studies on the environmental impact of Clomazone and its potential use as a biopesticide.
Conclusion:
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a chemical compound that has been extensively researched for its potential use in various scientific applications. Its use as a herbicide has been well established, but its potential uses go beyond herbicidal properties. Research has shown that Clomazone has anti-cancer and neuroprotective properties, making it a useful tool for studying these diseases. However, its use in lab experiments has limitations, and further research is needed to fully understand its effects on human physiology.
合成法
The synthesis of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been extensively researched for its potential use in various scientific applications. Some of the areas where this compound has been found to be useful include:
1. Cancer Research: Studies have shown that Clomazone has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells.
2. Neuroscience Research: Clomazone has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Agricultural Research: Clomazone is widely used as a herbicide in agriculture to control weeds in crops such as soybeans, cotton, and rice. Its use has been found to be effective in controlling weeds and improving crop yields.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-6-4-11(5-7-13)15(22)8-9-21-14-3-1-2-12(10-14)16(18,19)20/h1-10,21H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOVNGNRUBYGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

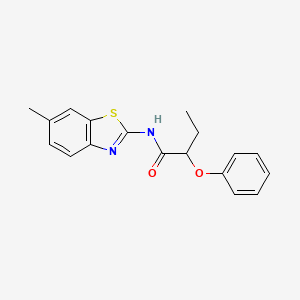
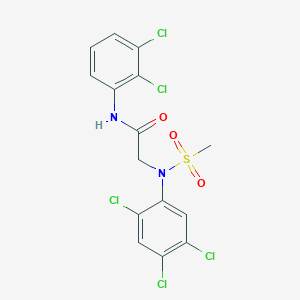
![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
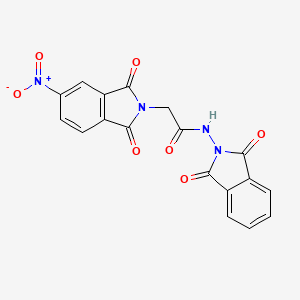
![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
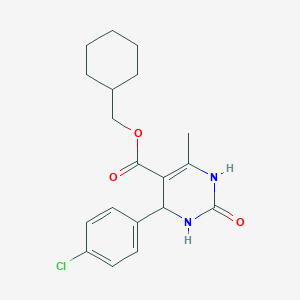
![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
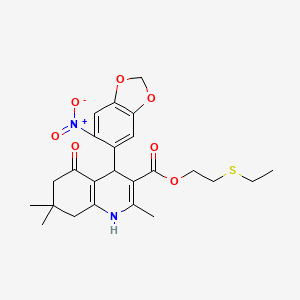
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)